

An In-depth Technical Guide to the Mass Spectrum of 1,1-Dimethyltetralin

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1-Dimethyltetralin

Cat. No.: B155495

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of **1,1-Dimethyltetralin** (CAS 1985-59-7). The document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and details a standard experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

1,1-Dimethyltetralin, with a molecular weight of 160.26 g/mol and a chemical formula of $C_{12}H_{16}$, is a substituted tetralin derivative.^[1] Its mass spectrum is characterized by a discernible molecular ion peak and a prominent base peak resulting from a highly favored fragmentation event. The primary fragmentation pathway involves the loss of a methyl radical to form a stable tertiary carbocation, which serves as a key diagnostic feature in its spectral identification. This guide will dissect the fragmentation logic, provide the empirical data, and describe the methodology to obtain these results.

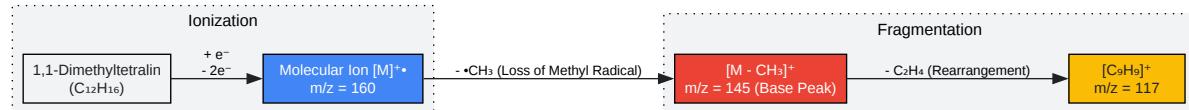
Mass Spectrum Data Presentation

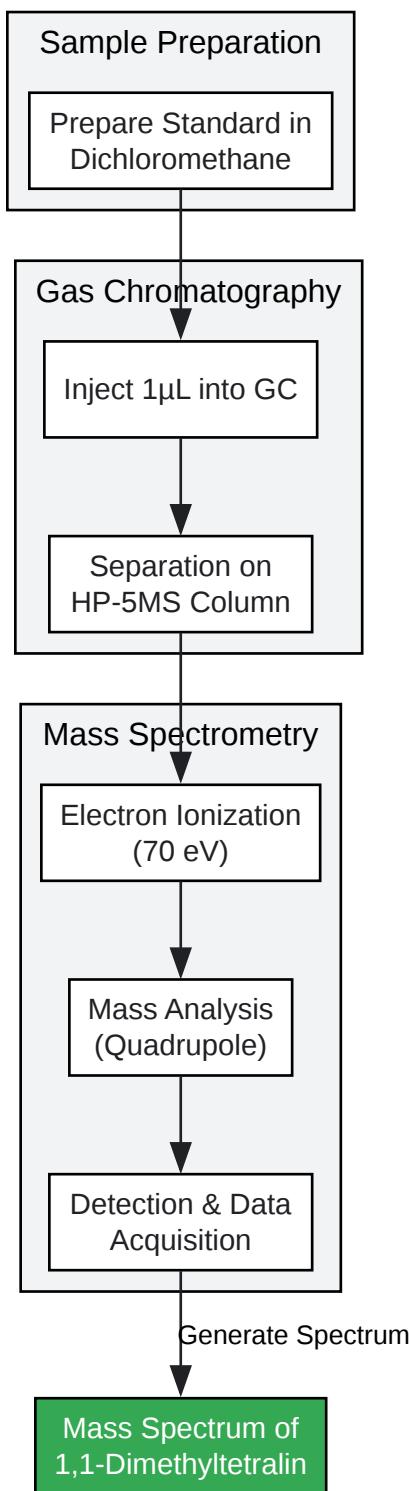
The electron ionization mass spectrum of **1,1-Dimethyltetralin** is dominated by a few key ions that are indicative of its structure. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in Table 1.

m/z	Relative Intensity (%)	Proposed Fragment Ion	Formula
160	25	Molecular Ion $[M]^{+\bullet}$	$[C_{12}H_{16}]^{+\bullet}$
145	100	$[M - CH_3]^+$	$[C_{11}H_{13}]^+$
129	8	$[C_{10}H_9]^+$	$[C_{10}H_9]^+$
117	12	$[C_9H_9]^+$	$[C_9H_9]^+$
115	9	$[C_9H_7]^+$	$[C_9H_7]^+$
91	10	$[C_7H_7]^+$	$[C_7H_7]^+$

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Fragmentation Pathway Analysis


The fragmentation of **1,1-Dimethyltetralin** under electron ionization (typically at 70 eV) follows predictable chemical principles, primarily driven by the formation of stable carbocations.


Initial Ionization: The process begins with the bombardment of the molecule with high-energy electrons, dislodging one electron to form the molecular ion, $[M]^{+\bullet}$, at m/z 160.

Primary Fragmentation (α -Cleavage): The most favorable fragmentation pathway is the cleavage of a carbon-carbon bond adjacent to the quaternary carbon (α -cleavage). This results in the loss of a methyl radical ($\bullet CH_3$, mass 15) to form a highly stable tertiary benzylic carbocation at m/z 145. This ion is the most abundant fragment, making it the base peak (100% relative intensity). The stability of this cation is the primary reason for its high abundance.

Secondary Fragmentation: The ion at m/z 145 can undergo further fragmentation. Subsequent losses of neutral molecules or radicals lead to the other observed ions, such as the peak at m/z 117, which can be formed by the loss of an ethylene molecule (C_2H_4 , mass 28) from the m/z 145 ion through a rearrangement process. The prominent ion at m/z 91 is likely the tropyl cation, a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and cleavage of the aliphatic ring.

The logical flow of this primary fragmentation pathway is visualized in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mass Spectrum of 1,1-Dimethyltetralin]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155495#1-1-dimethyltetralin-mass-spectrum-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com